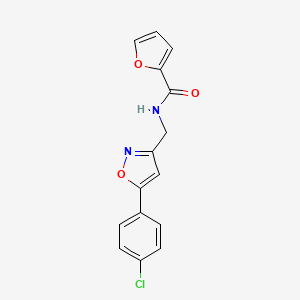

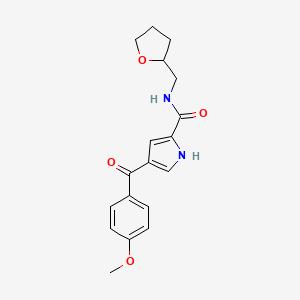

Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is related to Thiophene-2,5-dicarboxylic acid dimethyl ester . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The compound has been used in the synthesis of a Cd(II) metal−organic framework (MOF) with thiophenamide-containing tetracarboxylic acid . This molecule has also been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .Molecular Structure Analysis

The molecular structure of this compound is complex. Each Cd(II) ion was connected to four TDBAT4− to form a 3D framework, and the charge balance of the framework was kept by dimethylamine cations .Chemical Reactions Analysis

The compound has been used in the synthesis of a Cd(II) metal−organic framework (MOF) with thiophenamide-containing tetracarboxylic acid . The 3D framework interpenetrated each other to form a 3D + 3D → 3D framework .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has demonstrated the synthesis of complex organic compounds involving thiophene and benzofuran derivatives. For instance, Rimaz et al. (2009) synthesized Diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate through a reaction involving ethyl anthranilate and thiophosgene. This compound's structure was elucidated using IR, 1H and 13C NMR spectroscopy, elemental analysis, and single crystal X-ray structure determination, showcasing its potential as a precursor in organic synthesis and material science applications (Rimaz et al., 2009).

Corrosion Inhibition

In the study of corrosion inhibition, Yadav et al. (2014) explored the effectiveness of thiophene derivatives in protecting mild steel in hydrochloric acid solutions. They found that these derivatives exhibit high inhibition efficiency, which increases with the concentration of the inhibitors. This indicates their potential in industrial applications for protecting metals against corrosion (Yadav et al., 2014).

Organic Electronics and Photovoltaic Applications

A study by Park et al. (2017) on eco-friendly solvent-processed fullerene-free polymer solar cells highlighted the synthesis of a wide-bandgap polymer incorporating thiophene units. This development signifies a step towards more sustainable materials for photovoltaic applications, emphasizing the role of thiophene derivatives in achieving high-efficiency and long-term performance stability in solar cells (Park et al., 2017).

Electrochemical Properties and Applications

The electrochemical properties of thiophene-based compounds, such as their ability to form conducting polymers, have been extensively researched. Sotzing et al. (1996) synthesized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which upon electrochemical polymerization, exhibited promising electrochromic and conductive properties. These findings suggest applications in electronic devices, sensors, and smart windows (Sotzing et al., 1996).

Environmental Sensing and Remediation

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate have shown high efficiency in luminescent sensing of environmental contaminants and pesticide removal. Zhao et al. (2017) demonstrated that these MOFs could be used as recyclable sensors for detecting harmful substances, highlighting their importance in environmental monitoring and remediation efforts (Zhao et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-[[5-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S/c1-3-35-27(33)23-21(15-9-5-7-11-17(15)37-23)29-25(31)19-13-14-20(39-19)26(32)30-22-16-10-6-8-12-18(16)38-24(22)28(34)36-4-2/h5-14H,3-4H2,1-2H3,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQSOZHHAUROAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)

![2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2717695.png)

![1-(2,4-Dichlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2717698.png)

![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)

![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)